2-Bromo-3-isopropylphenol
Description
2-Bromo-3-isopropylphenol is a halogenated phenolic compound characterized by a phenol ring substituted with a bromine atom at the ortho position (C2) and an isopropyl group at the meta position (C3). Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol. The bromine atom introduces electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChI Key |
GXWOGRSNNHEHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 2-Bromo-3-isopropylphenol with key analogs from literature:
Key Observations:
Electronic Effects: The bromine atom in this compound enhances acidity (lower pKa) compared to 2-Fluorophenol, as bromine is a stronger electron-withdrawing group than fluorine. The pyridine ring in 2-Bromo-3-methylpyridine lacks the acidic hydroxyl group, making it less polar and more basic than phenolic analogs .
2-Hydroxy-4-methoxybenzophenone exhibits extended conjugation due to the benzophenone backbone, increasing UV absorption and photostability compared to simpler phenolic derivatives .
Reactivity Trends: Halogenated phenols like this compound are prone to electrophilic aromatic substitution at the less hindered C4 or C5 positions, whereas pyridine derivatives (e.g., 2-Bromo-3-methylpyridine) undergo nucleophilic substitutions at the C2 bromine site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
